4-(Ethylsulfanyl)but-1-yne
Overview
Description
4-(Ethylsulfanyl)but-1-yne is an organic compound characterized by a sulfur atom bonded to an ethyl group and a triple bond between two carbon atoms
Synthetic Routes and Reaction Conditions:
Alkyne Synthesis: The compound can be synthesized through the reaction of ethyl mercaptan (ethanethiol) with 1-butyne in the presence of a strong base such as sodium amide (NaNH2).
Industrial Production Methods: On an industrial scale, the compound can be produced through catalytic processes involving transition metals like palladium or nickel, which facilitate the formation of the carbon-sulfur and carbon-carbon triple bonds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different structural isomers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used, often with the aid of a base.
Major Products Formed:
Oxidation: 4-(Ethylsulfinyl)but-1-yne or 4-(Ethylsulfonyl)but-1-yne.
Reduction: 4-(Ethylsulfanyl)but-1-ene or 4-(Ethylsulfanyl)butane.
Substitution: Various substituted butynes or butenes.
Scientific Research Applications
4-(Ethylsulfanyl)but-1-yne has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand sulfur-containing compounds' behavior in biological systems.
Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, especially those involving sulfur-containing drugs.
Industry: It can be used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 4-(Ethylsulfanyl)but-1-yne exerts its effects depends on the specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are typically related to the formation or breaking of carbon-sulfur and carbon-carbon bonds.
Comparison with Similar Compounds
4-(Methylsulfanyl)but-1-yne: Similar structure but with a methyl group instead of ethyl.
4-(Propylsulfanyl)but-1-yne: Similar structure but with a propyl group instead of ethyl.
Properties
IUPAC Name |
4-ethylsulfanylbut-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c1-3-5-6-7-4-2/h1H,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHVAHPYAFIQFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537772 | |
Record name | 4-(Ethylsulfanyl)but-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10574-98-8 | |
Record name | 4-(Ethylsulfanyl)but-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(ethylsulfanyl)but-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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